2,2'-Oxydipropan-2-ol

Description

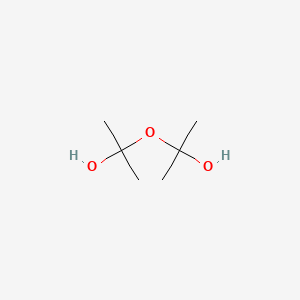

Structure

3D Structure

Properties

CAS No. |

72986-46-0 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yloxy)propan-2-ol |

InChI |

InChI=1S/C6H14O3/c1-5(2,7)9-6(3,4)8/h7-8H,1-4H3 |

InChI Key |

PRHCBRXAHBBRKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(O)OC(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2,2'-Oxydipropan-2-ol (CAS 72986-46-0)

Notice to the Reader: Publicly available information on the specific chemical compound 2,2'-Oxydipropan-2-ol with CAS number 72986-46-0 is exceptionally limited. The majority of technical literature focuses on the broader category of dipropylene glycol (DPG), which is typically a mixture of isomers, or on other more commercially prevalent isomers. Consequently, this document summarizes the available data for the specified compound and provides context based on the general properties of dipropylene glycol isomers where specific data is absent. A significant portion of the requested in-depth experimental data, particularly concerning biological activity and detailed protocols, is not available in the public domain.

Chemical Identity and Physical Properties

This compound is one of the isomers of dipropylene glycol. Its chemical structure consists of two propan-2-ol units linked by an ether bond at the secondary carbon positions.

Synonyms:

-

2,2'-Oxybis(2-propanol)

-

2-(2-hydroxypropan-2-yloxy)propan-2-ol

The following table summarizes the key identification and physicochemical properties for this compound. It is important to note that some of this data is predicted rather than experimentally verified due to the scarcity of specific research on this isomer.

| Property | Value |

| CAS Number | 72986-46-0 |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| Boiling Point | 93.0±15.0 °C (Predicted) |

| Density | 1.039±0.06 g/cm³ (Predicted) |

| EINECS Number | 277-175-7 |

Synthesis and Purification

General Synthesis of Dipropylene Glycol Isomers

This reaction can be catalyzed by both acids and bases, and the choice of catalyst and reaction conditions can influence the distribution of the resulting isomers.[2] The process is generally exothermic.[2]

Purification of Isomers

Separating the specific this compound isomer from the mixture of other dipropylene glycol isomers requires advanced purification techniques.

-

Distillation: This is the primary method for separating the different glycol products on an industrial scale.[2]

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for the analytical separation and potential preparative purification of the isomers.[2]

The following diagram illustrates a generalized workflow for the production and purification of dipropylene glycol isomers.

Caption: Generalized workflow for dipropylene glycol isomer production.

Analytical Methods

The analysis of dipropylene glycol isomers is typically performed using chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS for Isomer Separation (General)

A specific, validated protocol for this compound is not available. However, a general method for the separation of dipropylene glycol isomers is described in the literature, which would be the basis for developing a specific method.

Objective: To separate and identify the isomers of dipropylene glycol in a sample.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Typical GC-MS Parameters (adapted from general methods for DPG isomers):

-

Column: HP-5 capillary column (30m x 0.25mm x 0.25µm) or equivalent.

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: An initial oven temperature held for a period, followed by a ramped increase to a final temperature, which is then held.

-

MS Detector: Electron Ionization (EI) mode.

Procedure:

-

Sample Preparation: A sample containing the dipropylene glycol isomers is dissolved in a suitable solvent (e.g., ethanol, isopropanol). An internal standard may be added for quantitative analysis.

-

Injection: The prepared sample is injected into the GC.

-

Separation: The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: The separated compounds are detected and identified by the mass spectrometer based on their mass spectra.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and biological activity data for this compound (CAS 72986-46-0). The available information is for the general mixture of dipropylene glycol isomers.

Safety data sheets for dipropylene glycol (mixture of isomers) generally indicate low toxicity.[3][4][5] Based on data for the isomer mixture, dipropylene glycol is not typically classified as hazardous.[3] Standard handling procedures include using in a well-ventilated area and avoiding contact with eyes and skin.[4]

No information was found regarding specific mechanisms of action, signaling pathways, or in-depth pharmacological studies for this compound.

The following diagram illustrates the logical relationship in assessing the safety of this specific isomer, highlighting the current data gap.

Caption: Data availability for toxicological assessment of this compound.

Conclusion

This compound (CAS 72986-46-0) is a specific isomer of dipropylene glycol for which there is a notable scarcity of detailed public information. While its basic chemical identity is established, comprehensive experimental data on its synthesis, purification, analytical characterization, biological activity, and toxicology are lacking. The information presented here is largely based on general knowledge of dipropylene glycol and its more common isomers. Further research would be required to fully characterize this specific compound to the level of detail required by drug development and research professionals.

References

Synthesis of 2,2'-Oxydipropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2'-Oxydipropan-2-ol, more commonly known as diisopropyl ether (DIPE). This ether is a valuable solvent and gasoline additive, and its synthesis is of significant interest in industrial and laboratory settings. This document details the core methodologies, presents quantitative data for comparison, and provides experimental protocols for key reactions.

Core Synthesis Pathways

The synthesis of diisopropyl ether is primarily achieved through three main routes: the acid-catalyzed dehydration of isopropanol, the reaction of propylene with isopropanol, and to a lesser extent, the Williamson ether synthesis. A multi-step indirect hydration of propylene also presents a viable, albeit more complex, pathway.

Acid-Catalyzed Dehydration of Isopropanol

The most common method for synthesizing diisopropyl ether is the acid-catalyzed dehydration of isopropanol. This reaction involves the intermolecular dehydration of two isopropanol molecules to form the ether. However, this pathway is in competition with the intramolecular dehydration of isopropanol, which yields propylene.[1] Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired ether.

A variety of acid catalysts can be employed, including mineral acids like sulfuric acid and solid acid catalysts such as zeolites and clays.

Reaction Scheme:

2 (CH₃)₂CHOH --[Acid Catalyst]--> ((CH₃)₂CH)₂O + H₂O

Several catalysts have been investigated to optimize the selectivity towards diisopropyl ether over propylene.

-

Sulfuric Acid: While effective, concentrated sulfuric acid can lead to significant propylene formation due to its strong dehydrating nature.[2] Using a lower concentration of sulfuric acid (around 60%) and a higher molar ratio of alcohol to acid under pressure can favor ether formation.[2]

-

Solid Acid Catalysts: To circumvent the issues with mineral acids, heterogeneous solid acid catalysts are often preferred in industrial processes. These include:

-

Zeolites: Zeolites such as ZSM-5, HY, and Beta have shown high selectivity for ether formation.[1]

-

Montmorillonite Clay: Acid-treated Montmorillonite clay is an effective catalyst for the liquid-phase synthesis of diisopropyl ether from isopropanol.[3]

-

Supported Iron Oxides: Iron oxides supported on alumina have also been studied for isopropanol dehydration, with acidic preparations showing higher selectivity towards DIPE.[4]

-

Metal-Organic Frameworks (MOFs): UiO-66 has been investigated as a catalyst, with different sites being active for the formation of propene and di-isopropyl ether.[5]

-

Quantitative Data for Acid-Catalyzed Dehydration of Isopropanol

| Catalyst | Temperature (°C) | Pressure | Isopropanol Conversion (%) | DIPE Selectivity (%) | DIPE Yield (%) | Reference |

| Zeolite-Ni(H2PO4)2 | 150 | Reflux | 81.51 | 33.16 | 40.77 | [4] |

| Acidic Montmorillonite Clay | 120 - 250 | Liquid Phase | - | - | - | [3] |

| USY Zeolite | >150 | Atmospheric | High | - | - | [4] |

| Fe3O4/γ-Al2O3 (acidic pH) | 250 | Atmospheric | - | High | - | [4] |

| UiO-66-A373 | 237 | Atmospheric | ~5 | ~45 | - | [5] |

Experimental Protocol: Synthesis of Diisopropyl Ether using Sulfuric Acid (Illustrative)

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: A distillation apparatus is assembled, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reactants: A mixture of isopropanol and 58% sulfuric acid (equal parts by volume) is carefully added to the round-bottom flask.[2]

-

Heating and Distillation: The mixture is heated. The diisopropyl ether, having a lower boiling point (68 °C) than isopropanol (82.6 °C), will distill over.

-

Purification: The collected distillate is washed with a sodium hydroxide solution to neutralize any acidic impurities, followed by washing with water. The organic layer is then dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and redistilled to obtain pure diisopropyl ether.

Synthesis from Propylene and Isopropanol

Diisopropyl ether can also be synthesized by the reaction of propylene with isopropanol over an acidic ion-exchange resin.[6] The reaction mechanism is influenced by the ratio of the reactants.[6] At low propylene to isopropanol ratios, a cluster of isopropanol molecules solvates a proton from the resin's sulfonic acid group, which then reacts with propylene to form a carbocation intermediate. This intermediate subsequently reacts with an adsorbed isopropanol molecule to yield DIPE.[6]

Reaction Scheme:

CH₃CH=CH₂ + (CH₃)₂CHOH --[Acidic Ion Exchange Resin]--> ((CH₃)₂CH)₂O

Experimental Workflow

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of diisopropyl ether, it would involve the reaction of sodium isopropoxide with 2-halopropane (e.g., 2-bromopropane or 2-chloropropane). This reaction proceeds via an SN2 mechanism.[7][8] However, due to the secondary nature of the alkyl halide, elimination reactions to form propylene can be a significant side reaction. This method is generally considered less economical for the large-scale production of DIPE compared to the acid-catalyzed dehydration of isopropanol.[2]

Reaction Scheme:

(CH₃)₂CHONa + (CH₃)₂CHBr --> ((CH₃)₂CH)₂O + NaBr

Logical Relationship for Williamson Ether Synthesis

Indirect Hydration of Propylene

Another route to diisopropyl ether involves a multi-step process starting from the dehydration of isopropanol to propylene. The propylene is then subjected to indirect hydration.[1]

-

Dehydration of Isopropanol: Isopropanol is dehydrated at high temperatures to produce propylene.

-

Formation of Isopropyl Sulfates: The propylene is then reacted with concentrated sulfuric acid (>80% wt) at low temperatures (20-30 °C) to form mono- and diisopropyl sulfates.

-

Hydrolysis: The diisopropyl sulfates are subsequently hydrolyzed to produce diisopropyl ether.

This pathway highlights the dual role of sulfuric acid, which can act as a dehydrating agent at high temperatures and as a reactant for sulfation at low temperatures.

Experimental Workflow for Indirect Hydration of Propylene

Conclusion

The synthesis of this compound (diisopropyl ether) is a well-established process with several viable pathways. The acid-catalyzed dehydration of isopropanol remains the most direct and industrially significant method, with ongoing research focusing on the development of more selective and robust solid acid catalysts. The choice of synthesis route for a particular application will depend on factors such as the desired scale of production, the availability of starting materials, and the economic feasibility of the process. This guide provides the foundational knowledge for researchers and professionals to understand and further explore the synthesis of this important chemical compound.

References

- 1. organic chemistry - Selectivity in dehydration of isopropyl alcohol to diisopropyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Sciencemadness Discussion Board - Synthesis of Diisopropyl-ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. US4042633A - Process for preparing diisopropyl ether - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Isomeric Forms of Dipropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of dipropylene glycol (DPG), a versatile solvent and chemical intermediate. This document details the physicochemical properties, analytical methodologies for characterization, and the synthesis of its primary isomers.

Introduction to Dipropylene Glycol Isomers

Dipropylene glycol (DPG) is a colorless, nearly odorless, and slightly viscous liquid with the chemical formula C6H14O3.[1][2] Commercial DPG is not a single compound but rather a mixture of three structural isomers. These isomers arise from the reaction of propylene oxide with propylene glycol.[3][4] The three principal isomers are:

-

4-oxa-2,6-heptandiol (also known as 1,1'-oxybis(2-propanol))

-

2-(2-hydroxy-propoxy)-propan-1-ol

-

2,2'-oxybis(1-propanol)

The relative abundance of these isomers can vary depending on the manufacturing process.[5] Understanding the distinct characteristics of each isomer is crucial for applications in pharmaceuticals, cosmetics, and industrial processes where purity and specific properties are paramount.

Physicochemical Characteristics of Dipropylene Glycol Isomers

The physical and chemical properties of the DPG isomers are similar, yet subtle differences exist that can influence their behavior in various applications. The following table summarizes the key quantitative data for each isomer.

| Property | 4-oxa-2,6-heptandiol | 2-(2-hydroxy-propoxy)-propan-1-ol | 2,2'-oxybis(1-propanol) | Commercial DPG Mixture |

| CAS Number | 110-98-5[1] | 106-62-7[6] | 108-61-2[7] | 25265-71-8[2] |

| Molecular Weight ( g/mol ) | 134.17[1] | 134.17[6] | 134.17[7] | 134.17[2] |

| Boiling Point (°C) | 232[1] | 234.2[6] | Not available | 230.5 - 235[2][8] |

| Melting Point (°C) | -32[1] | Not available | Not available | < -20 to -40[9][10] |

| Density (g/cm³ at 20°C) | 1.020[1] | 1.034[6] | Not available | 1.0206 - 1.023[2][9] |

| Viscosity (cP at 20°C) | Not available | Not available | Not available | 107[11] |

| Solubility in Water | Miscible[1] | Soluble[6] | Not available | Miscible[2] |

Experimental Protocols for Isomer Characterization

The separation and identification of DPG isomers are typically achieved through chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual isomers of DPG.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a HP-5 (30m x 0.25mm x 0.25µm), is suitable for separation.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 10 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: 5 minutes at 280°C.[12]

-

-

Injector Temperature: 250°C.[12]

-

Split Ratio: 20:1.[12]

-

Sample Preparation: Dilute the DPG sample in a suitable solvent such as ethanol, isopropanol, n-butanol, or acetone. An internal standard can be used for quantitative analysis.[12]

-

Mass Spectrometer Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of DPG isomers.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for DPG analysis.

-

Sample Preparation: Dissolve a small amount of the DPG sample in the deuterated solvent.

-

Data Acquisition:

-

¹H NMR: Acquire proton spectra to observe the chemical shifts and coupling patterns of the different hydrogen atoms in each isomer.

-

¹³C NMR: Acquire carbon spectra to determine the number of unique carbon environments, which can help distinguish between the isomers.

-

-

Analysis: The chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra will be unique for each isomer due to the different chemical environments of the protons and carbons. These spectra can be compared to reference spectra for positive identification.

Synthesis and Isomeric Relationships

Dipropylene glycol is produced as a byproduct during the manufacturing of propylene glycol from the hydrolysis of propylene oxide.[3][4] The reaction of propylene oxide with propylene glycol leads to the formation of the different DPG isomers.

The following diagrams illustrate the chemical structures of the three main isomers of dipropylene glycol.

References

- 1. 4-oxa-2,6-heptandiol [stenutz.eu]

- 2. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. DIPROPYLENE GLYCOL (DPG) - Ataman Kimya [atamanchemicals.com]

- 5. EP4414353A1 - Process for preparing dipopylene glycol isomers - Google Patents [patents.google.com]

- 6. Cas 106-62-7,2-(2-Hydroxypropoxy)-1-propanol | lookchem [lookchem.com]

- 7. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-oxa-1,7-heptanediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 9. Buy 2-(2-hydroxypropoxy)propan-1-ol from LAURENT.INC - ECHEMI [echemi.com]

- 10. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2'-Oxydipropan-2-ol and its Isomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed overview of the physical and chemical properties of 2,2'-Oxydipropan-2-ol. It is critical to note that specific experimental data for this compound (CAS 72986-46-0) is exceptionally scarce in publicly available scientific literature. Much of the available information pertains to the broader category of "dipropylene glycol" (DPG), which typically refers to a mixture of isomers, or to the more commercially prevalent isomers: 1,1'-Oxydi-2-propanol and 2-(2-Hydroxypropoxy)propan-1-ol.

This document begins by clarifying the isomeric forms of dipropylene glycol to provide a clear structural context. It then presents the limited available data for the requested compound, this compound, before detailing the more extensive data available for the other isomers. The guide includes general experimental protocols for the synthesis and analysis of dipropylene glycol, as isomer-specific methodologies are not widely reported. This approach is intended to provide a comprehensive understanding of this class of compounds while highlighting the significant data gaps for this compound.

Isomerism of Dipropylene Glycol

Dipropylene glycol (DPG) is the common name for a mixture of three structural isomers with the molecular formula C₆H₁₄O₃.[1] The specific isomer requested, this compound, is distinct due to its two tertiary alcohol functionalities. The significant confusion in chemical databases and literature necessitates a clear distinction between these isomers.

The three principal isomers are:

-

1,1'-Oxydi-2-propanol (CAS: 110-98-5)

-

2-(2-Hydroxypropoxy)propan-1-ol (CAS: 106-62-7)

-

2,2'-Oxydipropan-1-ol (a primary alcohol isomer, CAS: 108-61-2) is often found in literature, while the requested This compound (a tertiary alcohol isomer, CAS: 72986-46-0) is less common and poorly characterized.

To visually represent these structural differences, the following diagram illustrates the isomeric forms.

Physical and Chemical Properties of this compound

As previously stated, experimentally determined data for this compound is extremely limited. The following table summarizes the available identifiers and predicted physical properties.

| Property | Value | Source |

| CAS Number | 72986-46-0 | [2] |

| Molecular Formula | C₆H₁₄O₃ | [2][3] |

| Molecular Weight | 134.17 g/mol | [2][3] |

| IUPAC Name | 2-(2-hydroxypropan-2-yloxy)propan-2-ol | [2] |

| Synonyms | 2,2'-Oxybis(2-propanol) | [2][3] |

| Canonical SMILES | CC(C)(O)OC(C)(C)O | [2] |

| Boiling Point | 93.0 ± 15.0 °C (Predicted) | [3] |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.88 ± 0.29 (Predicted) | [3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 49.7 Ų | [2] |

Properties of Other Dipropylene Glycol Isomers

For comparative purposes, the experimentally determined properties of the more common DPG isomers are provided below.

1,1'-Oxydi-2-propanol (CAS 110-98-5)

This is the most common isomer in commercial dipropylene glycol.

| Property | Value | Source |

| Appearance | Colorless, slightly viscous liquid | [4] |

| Odor | Nearly odorless | [4] |

| Boiling Point | 232.8 °C | [4] |

| Melting Point | < -40 °C | [4] |

| Flash Point | 121 - 137.7 °C | [4][5] |

| Density | 1.0252 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 0.03 mmHg at 25 °C | [4] |

| Vapor Density | 4.63 (Air = 1) | [4] |

| Solubility in Water | Miscible | [6] |

| Viscosity | 1.07 cP at 20 °C | [4][5] |

| Refractive Index | 1.439 at 25 °C | [4] |

2,2'-Oxydipropan-1-ol (CAS 108-61-2)

This isomer contains two primary alcohol groups.

| Property | Value | Source |

| Appearance | Colorless liquid | [1][7] |

| Molecular Weight | 134.17 g/mol | [1][8] |

| Boiling Point | 230.5 °C | [1] |

| Density | 1.0206 g/cm³ at 20 °C | [1] |

| Flash Point | 95.5 °C | |

| Solubility in Water | Miscible | [7] |

| Kovats Retention Index | Standard non-polar: 1036, 1075; Standard polar: 1892 | [8] |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not available in the reviewed literature. The following sections describe generalized methods for the production and analysis of dipropylene glycol.

General Synthesis of Dipropylene Glycol

The industrial production of dipropylene glycol is typically a byproduct of the synthesis of monopropylene glycol from the hydrolysis of propylene oxide.[1][6] A subsequent reaction between propylene glycol and propylene oxide yields the various isomers of dipropylene glycol.[1]

The reaction can be catalyzed by either acids or bases, or it can proceed at high temperatures without a catalyst.[1] The choice of catalyst and reaction conditions (temperature, pressure, reactant ratios) influences the distribution of the resulting isomers. The process is highly exothermic.[1]

Analytical Methodologies

The analysis and quantification of dipropylene glycol isomers are primarily achieved through chromatographic techniques.

Gas Chromatography (GC): GC is the most common method for separating and quantifying DPG isomers.[1][9]

-

Protocol Outline:

-

Sample Preparation: Biological samples (e.g., plasma, urine) may require deproteination, extraction, and derivatization to improve volatility and detection.[9] Environmental or industrial samples may be diluted in a suitable solvent.

-

Injection: A small aliquot of the prepared sample is injected into the GC.

-

Separation: The isomers are separated on a capillary column (e.g., fused silica). The choice of the stationary phase is critical for resolving the different isomers.

-

Detection: A Flame Ionization Detector (FID) is commonly used for quantification. Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification by comparing the mass spectra of the eluting compounds to reference spectra.[1][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for samples in aqueous matrices.[9]

-

Protocol Outline:

-

Sample Preparation: Aqueous samples may be injected directly after filtration. Deproteination may be required for biological fluids.

-

Separation: A reverse-phase column (e.g., C18) is typically used with a suitable mobile phase.

-

Detection: A UV detector can be used if the analytes are derivatized with a chromophore. A Refractive Index (RI) detector can also be employed.

-

Chemical Reactivity and Stability

The chemical reactivity of dipropylene glycol isomers is dictated by the presence of hydroxyl (-OH) and ether (-O-) functional groups.[1]

-

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The reactivity of the hydroxyl groups (primary vs. secondary vs. tertiary) will differ, with the tertiary alcohols of this compound expected to be the least reactive towards esterification.

-

Etherification: The hydroxyl groups can be further reacted to form other ethers.

-

Oxidation: The primary and secondary alcohol groups of the other isomers can be oxidized to aldehydes, ketones, or carboxylic acids. The tertiary alcohols of this compound are resistant to oxidation under non-forcing conditions.

-

Polymerization: The diol structure allows these molecules to act as monomers in polymerization reactions, for instance, in the formation of polyesters and polyurethanes.[1]

The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Toxicology and Safety

Toxicological data is typically available for the mixture of dipropylene glycol isomers rather than for individual components.

-

Acute Toxicity: Dipropylene glycol generally exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] The oral LD50 in rats is reported to be greater than 5000 mg/kg.[1]

-

Irritation: It is considered to be mildly irritating to the skin and eyes.[5]

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses) and ensuring adequate ventilation.[8]

Conclusion and Future Directions

While this compound is a recognized isomer of dipropylene glycol, there is a profound lack of experimentally verified data regarding its physical properties, chemical behavior, and toxicological profile. The majority of scientific and commercial literature focuses on the isomeric mixture or the more common 1,1'-Oxydi-2-propanol. This significant data gap prevents a full characterization of this compound.

For researchers and drug development professionals, it is crucial to be aware of this ambiguity and to ensure that any work with "dipropylene glycol" is based on a well-characterized material with known isomer distribution. Further research is warranted to isolate, characterize, and evaluate the specific properties and potential applications of this compound.

References

- 1. 2,2'-Oxydipropanol | 108-61-2 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 72986-46-0 [amp.chemicalbook.com]

- 4. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(2-hydroxypropyl) ether SDS, 110-98-5 Safety Data Sheets - ECHEMI [echemi.com]

- 6. atamankimya.com [atamankimya.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Spectroscopic Profile of 2,2'-Oxydipropan-2-ol: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Oxydipropan-2-ol, a di-tertiary alcohol ether, presents a unique chemical structure for which comprehensive, publicly available spectroscopic data is notably scarce. This technical guide addresses this information gap by providing a detailed theoretical spectroscopic profile based on fundamental principles and data from structurally analogous compounds. It serves as a practical reference for researchers, scientists, and professionals in drug development by outlining expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, this document provides detailed experimental protocols for acquiring empirical data and a logical workflow for spectroscopic analysis.

Introduction

This compound, with the chemical structure (CH₃)₂C(OH)-O-C(OH)(CH₃)₂, is a member of the diol ether family. Its two tertiary alcohol functionalities and central ether linkage suggest potential applications as a solvent, a building block in polymer chemistry, or a precursor in pharmaceutical synthesis. Despite its simple structure, a comprehensive search of scientific databases reveals a lack of published experimental spectroscopic data. This guide aims to fill this void by presenting a predicted spectroscopic profile, enabling researchers to identify and characterize this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, namely di-tert-butyl ether and 2,3-dimethyl-2,3-butanediol, and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 1.2 - 1.4 | Singlet | 12H | -C(OH)(CH₃ )₂ |

| 2 | 2.0 - 4.0 (variable) | Singlet (broad) | 2H | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 25 - 30 | -C(OH)(CH₃ )₂ |

| 2 | 70 - 75 | C (OH)(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2980 - 2940 | Strong | C-H Stretch | Alkane |

| 1380 - 1360 | Medium | C-H Bend (gem-dimethyl) | Alkane |

| 1200 - 1100 | Strong | C-O Stretch | Ether & Tertiary Alcohol |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Relative Intensity | Possible Fragment |

| 148 | Very Low / Absent | [M]⁺ (Molecular Ion) |

| 133 | Low | [M - CH₃]⁺ |

| 115 | Low | [M - CH₃ - H₂O]⁺ |

| 75 | Medium | [(CH₃)₂C(OH)-O]⁺ |

| 59 | High | [(CH₃)₂C=OH]⁺ (base peak) |

| 43 | Medium | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials:

-

NMR Spectrometer (300 MHz or higher recommended)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve the appropriate amount of this compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

This compound sample (a few drops or a small amount of solid).

-

Solvent for cleaning (e.g., isopropanol, acetone).

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Gas Chromatograph (GC) for sample introduction (if applicable).

-

This compound sample, dissolved in a volatile solvent (e.g., methanol, dichloromethane) if using GC-MS.

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup:

-

Set the GC parameters (injection volume, inlet temperature, oven temperature program, and column flow rate) to ensure good separation and elution of the compound.

-

Set the MS parameters (ionization energy - typically 70 eV for EI, mass range, and scan speed).

-

-

Injection: Inject the sample into the GC.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting compound will enter the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: A flowchart of the spectroscopic analysis process.

Conclusion

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Dipropylene Glycol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of the primary isomers of dipropylene glycol (DPG), a versatile solvent and chemical intermediate. Due to the likely misnomer of "2,2'-Oxydipropan-2-ol" in common chemical literature and databases, this document focuses on the three commercially significant isomers that constitute technical-grade DPG: 1,1'-Oxydi-2-propanol, 2-(2-Hydroxypropoxy)-1-propanol, and 2,2'-Oxybis(1-propanol).

This guide is intended to be a valuable resource for professionals in research and development, providing essential data for process design, formulation, and stability assessment. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations of key chemical processes.

Thermodynamic and Physical Properties

The thermodynamic and physical properties of the dipropylene glycol isomers are crucial for a wide range of applications, from predicting their behavior in chemical reactions to designing safe storage and handling procedures. While experimental data for some properties are available, others have been estimated using the reliable Joback group-contribution method to provide a more complete dataset.

Table 1: Physical Properties of Dipropylene Glycol Isomers

| Property | 1,1'-Oxydi-2-propanol | 2-(2-Hydroxypropoxy)-1-propanol | 2,2'-Oxybis(1-propanol) | Commercial DPG Mixture |

| CAS Number | 110-98-5[1][2] | 106-62-7[3][4][5][6] | 108-61-2[7][8] | 25265-71-8[9][10] |

| Molecular Formula | C₆H₁₄O₃[1][2] | C₆H₁₄O₃[3][4][5][6] | C₆H₁₄O₃[7][8] | C₆H₁₄O₃[9][10] |

| Molecular Weight ( g/mol ) | 134.17[1] | 134.17[3] | 134.17[7] | 134.17[10] |

| Boiling Point (°C) | 232.8[1] | 234.2 at 760 mmHg[6] | - | 230.5[11] |

| Melting Point (°C) | < -40[1] | - | - | -32 |

| Density (g/cm³ at 20°C) | 1.0252[1] | 1.034[6] | - | 1.0206[11] |

| Flash Point (°C) | 137.7[1] | 95.5[6] | - | 121[11] |

Table 2: Thermodynamic Properties of Dipropylene Glycol Isomers (Experimental and Estimated)

| Property | 1,1'-Oxydi-2-propanol | 2-(2-Hydroxypropoxy)-1-propanol | 2,2'-Oxybis(1-propanol) |

| Standard Enthalpy of Formation (liquid, ΔfH°liq) (kJ/mol) | -733.0 (Calculated from Heat of Combustion) | -725.7 (Estimated via Joback method) | -725.7 (Estimated via Joback method) |

| Heat of Combustion (ΔcH°) (kJ/mol) | -3700[12] | - | - |

| Standard Molar Entropy (liquid, S°liq) (J/mol·K) | 330.5 (Estimated via Joback method) | 330.5 (Estimated via Joback method) | 330.5 (Estimated via Joback method) |

| Gibbs Free Energy of Formation (liquid, ΔfG°liq) (kJ/mol) | -545.9 (Estimated via Joback method) | -538.6 (Estimated via Joback method) | -538.6 (Estimated via Joback method) |

| Liquid Heat Capacity (Cp,liquid) (J/mol·K) | 295.3 (Estimated via Joback method) | 322.1 at 298 K | 295.3 (Estimated via Joback method) |

Note: The Joback method is a group contribution method used for the estimation of thermophysical properties of pure components. The accuracy of this method varies depending on the compound and the property being estimated.

Stability Profile

Dipropylene glycol and its isomers are generally considered stable under normal storage conditions. However, as with other ethers, they can undergo autooxidation in the presence of oxygen to form potentially explosive peroxides. Thermal decomposition is also a consideration at elevated temperatures.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques for assessing the thermal stability of dipropylene glycol. TGA can determine the onset of decomposition, while DSC can identify exothermic or endothermic transitions. The autoignition temperature for the DPG mixture is reported as 371 °C[13].

Chemical Stability

Hydrolysis: The ether linkage in dipropylene glycol is generally stable to hydrolysis under neutral pH conditions.

Oxidation: The primary chemical stability concern for dipropylene glycol is autooxidation. This process is a radical chain reaction that is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. The resulting radical reacts with atmospheric oxygen to form a hydroperoxide. This process can be accelerated by light, heat, and the presence of metal catalysts.

Experimental Protocols

The following sections outline the general methodologies for determining the key thermodynamic and stability properties of dipropylene glycol isomers.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the heat of combustion of a liquid sample, from which the standard enthalpy of formation can be calculated.

Methodology:

-

A precisely weighed liquid sample (approximately 1 gram) is placed in a crucible within a high-pressure vessel known as a "bomb"[14][15].

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm[16].

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter)[15].

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically via a fuse wire[14].

-

The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The total heat released is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the water.

-

Corrections are made for the heat of combustion of the fuse wire.

-

The enthalpy of combustion is then calculated per mole of the substance.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a liquid sample.

Methodology:

-

A small, accurately weighed sample of the liquid is placed in a sample pan (typically platinum or alumina)[17][18].

-

The sample pan is placed on a sensitive microbalance within a furnace[19][20].

-

The furnace is heated at a controlled, linear rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air)[17][18].

-

The mass of the sample is continuously monitored as a function of temperature.

-

A thermogram is generated, plotting the percentage of initial mass versus temperature.

-

The onset of mass loss indicates the beginning of decomposition, and the temperature at which the maximum rate of mass loss occurs can also be determined.

Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions such as melting, crystallization, and glass transitions, and to measure heat capacity.

Methodology:

-

A small, accurately weighed liquid sample is hermetically sealed in a sample pan (typically aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (heating or cooling at a constant rate).

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

A DSC thermogram is generated, plotting heat flow versus temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) appear as peaks.

-

A step change in the baseline indicates a glass transition.

-

The heat capacity of the sample can be determined by comparing the heat flow to the sample with that of a known standard.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important logical and chemical pathways related to dipropylene glycol.

Industrial Production of Dipropylene Glycol

The commercial production of dipropylene glycol is a co-product of the hydrolysis of propylene oxide to produce monopropylene glycol[10]. The process involves a two-step reaction followed by purification.

Caption: Industrial production workflow for dipropylene glycol.

Simplified Autooxidation Pathway of an Ether

The following diagram illustrates the general radical chain mechanism for the autooxidation of an ether, which is applicable to dipropylene glycol.

Caption: Simplified radical chain mechanism for ether autooxidation.

References

- 1. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanol, 1,1'-oxybis- [webbook.nist.gov]

- 3. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]

- 5. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]

- 6. Cas 106-62-7,2-(2-Hydroxypropoxy)-1-propanol | lookchem [lookchem.com]

- 7. 1-Propanol, 2,2'-oxybis- [webbook.nist.gov]

- 8. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. shell.com [shell.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 12. 1,1'-Oxydi-2-propanol(110-98-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. nsuworks.nova.edu [nsuworks.nova.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. azom.com [azom.com]

- 19. mt.com [mt.com]

- 20. laboratuar.com [laboratuar.com]

A Comprehensive Technical Guide to the Solubility Profile of 2,2'-Oxydipropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxydipropan-2-ol is an organic compound and one of the isomers of dipropylene glycol. Dipropylene glycol, in its commercial form, is typically a mixture of three isomers: 1,1'-oxybis(2-propanol), 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis(1-propanol).[1] The specific isomer this compound is less common, and detailed solubility data for this particular molecule is not extensively documented in publicly available literature. However, based on the general characteristics of dipropylene glycol, it is known to be a colorless, nearly odorless, and viscous liquid with a high boiling point and low toxicity.[2] Its properties as a solvent make it a valuable component in various industrial and commercial applications.[3]

This guide provides a summary of the known solubility characteristics of dipropylene glycol, which can serve as an estimate for the behavior of its individual isomers, including this compound. Furthermore, a detailed experimental protocol for determining solubility is provided, along with a visual representation of the workflow.

Data Presentation: Solubility of Dipropylene Glycol (Isomeric Mixture)

| Solvent | Solubility | Reference |

| Water | Miscible in all ratios | [1][2][4] |

| Ethanol | Soluble | [1][2] |

| Toluene | Soluble | [5] |

| Benzene | Soluble | [6] |

| Castor Oil | Soluble | [6] |

| Carbon Tetrachloride | Soluble | [6] |

| Ether | Soluble | [5] |

| Various Organic Solvents | Generally miscible/soluble | [1][3][4] |

Note: The term "miscible" implies that the substances will mix in all proportions to form a homogeneous solution.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of a compound like this compound in a given solvent, based on the widely used shake-flask method. This method is considered the gold standard for thermodynamic solubility assessment.[7]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to create a suspension where solid solute is in equilibrium with the dissolved solute.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[7] Periodic sampling and analysis can be performed to confirm that the concentration of the dissolved solute has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

-

Calculation:

-

Calculate the original concentration of the solute in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of a compound using the shake-flask method.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Dipropylene Glycol vs Propylene Glycol, What Are Them? – DChemie Malaysia [dchemie.com.my]

- 5. directpcw.com [directpcw.com]

- 6. DIPROPYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Historical Research and Applications of Dipropylene Glycol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development, chemical properties, and diverse applications of dipropylene glycol (DPG) and its isomers. With a focus on its utility in research and drug development, this document synthesizes key data and methodologies to serve as a valuable resource for professionals in the field.

Introduction and Historical Perspective

Dipropylene glycol (DPG), a byproduct of propylene glycol production, has been a subject of scientific and industrial interest since the mid-20th century.[1][2][3] Initially explored for its solvent and plasticizing properties, its low toxicity profile quickly expanded its applications into consumer products.[4][5] Early research focused on the synthesis and identification of its three isomers: 1,1'-oxybis(2-propanol), 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis(1-propanol).[3] The journey of DPG from an industrial chemical to a widely used excipient in pharmaceuticals and cosmetics is a testament to its versatile physicochemical properties and excellent safety record.[1][2]

Physicochemical Properties of Dipropylene Glycol Isomers

Dipropylene glycol is a colorless, odorless, and slightly viscous liquid that is miscible with water and many organic solvents.[5] Its properties are a composite of its three isomers, each contributing to its overall characteristics. The distinct properties of each isomer are detailed below.

| Property | 1,1'-oxybis(2-propanol) | 2-(2-hydroxypropoxy)-1-propanol | 2,2'-oxybis(1-propanol) | Commercial DPG (Mixture) |

| CAS Number | 110-98-5 | 106-62-7 | 108-61-2 | 25265-71-8 |

| Molecular Formula | C₆H₁₄O₃ | C₆H₁₄O₃ | C₆H₁₄O₃ | C₆H₁₄O₃ |

| Molecular Weight ( g/mol ) | 134.17 | 134.17 | 134.17 | 134.17 |

| Boiling Point (°C) | 232 | 224-234 | 213 | ~230.5 |

| Density (g/cm³ at 20°C) | 1.021 | 1.023 | 1.022 | ~1.023 |

| Viscosity (cP at 25°C) | 75 | - | - | 107 |

| Flash Point (°C) | 127 | 121 | 118 | ~121 |

| Solubility in Water | Miscible | Miscible | Miscible | Miscible |

Toxicological Profile

Extensive toxicological studies have established that dipropylene glycol has a low order of toxicity.[6][7] It is not considered to be a carcinogen, mutagen, or reproductive toxicant.[6] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed DPG and concluded it is safe for use in cosmetic products.[4] Similarly, the U.S. Environmental Protection Agency (EPA) has reviewed DPG and found it to have low toxicity.[6]

| Toxicological Endpoint | Result |

| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg |

| Acute Dermal Toxicity (LD50, rabbit) | > 5000 mg/kg |

| Skin Irritation (rabbit) | Non-irritating to slightly irritating |

| Eye Irritation (rabbit) | Minimally irritating |

| Sensitization (human) | Not a sensitizer |

| Carcinogenicity | No evidence of carcinogenicity |

| Mutagenicity | Not mutagenic |

| Reproductive/Developmental Toxicity | No evidence of reproductive or developmental toxicity |

Applications in Research and Drug Development

The favorable physicochemical and toxicological properties of dipropylene glycol have led to its widespread use in various research and development applications, particularly in the pharmaceutical and cosmetic industries.

Pharmaceutical Applications

In the pharmaceutical industry, DPG is primarily used as a solvent and co-solvent to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[8][9] Its ability to dissolve a wide range of compounds makes it a valuable excipient in the formulation of oral, topical, and parenteral drug products.

This protocol outlines a method to assess the effectiveness of dipropylene glycol in enhancing the solubility of a poorly soluble drug.

Materials:

-

Poorly soluble drug powder

-

Dipropylene glycol (pharmaceutical grade)

-

Deionized water

-

Phosphate buffered saline (PBS), pH 7.4

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector for the drug

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of DPG-Water/PBS Co-solvent Systems: Prepare a series of co-solvent systems with varying concentrations of DPG in water or PBS (e.g., 10%, 20%, 30%, 40%, 50% v/v).

-

Equilibrium Solubility Determination:

-

Add an excess amount of the drug powder to vials containing a fixed volume of each co-solvent system and the control (water or PBS alone).

-

Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered samples with the appropriate mobile phase for HPLC analysis.

-

Analyze the samples by HPLC to determine the concentration of the dissolved drug.

-

-

Data Analysis:

-

Construct a calibration curve for the drug using standard solutions of known concentrations.

-

Calculate the solubility of the drug in each co-solvent system and the control.

-

Plot the solubility of the drug as a function of the DPG concentration to visualize the solubility enhancement.

-

Caption: Workflow for evaluating dipropylene glycol as a solubility enhancer.

Cosmetic and Personal Care Applications

Dipropylene glycol is a versatile ingredient in cosmetics and personal care products, functioning as a humectant, solvent, and viscosity-decreasing agent.[10][11] Its humectant properties help to attract and retain moisture in the skin and hair, while its solvent properties aid in the uniform distribution of other ingredients in a formulation.[11]

This protocol describes a method to evaluate the humectant properties of dipropylene glycol in a cosmetic formulation using a controlled humidity chamber.

Materials:

-

Base cosmetic formulation (e.g., a simple cream or lotion without humectants)

-

Dipropylene glycol

-

Glycerin (as a positive control)

-

Petri dishes or similar flat-bottomed containers

-

Controlled humidity chamber

-

Analytical balance

Procedure:

-

Formulation Preparation:

-

Prepare the base formulation.

-

Create test formulations by incorporating DPG at various concentrations (e.g., 2%, 5%, 10% w/w) into the base formulation.

-

Prepare a positive control formulation with a known humectant like glycerin at a comparable concentration.

-

Prepare a negative control with only the base formulation.

-

-

Hygroscopicity Test:

-

Accurately weigh a specific amount of each formulation into separate, pre-weighed petri dishes.

-

Record the initial weight of each sample.

-

Place the petri dishes in a controlled humidity chamber set to a high relative humidity (e.g., 75% RH) and a constant temperature (e.g., 25°C).

-

-

Data Collection and Analysis:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the petri dishes from the chamber and re-weigh them.

-

Calculate the percentage of weight gain for each formulation at each time point, which corresponds to the amount of moisture absorbed.

-

Plot the percentage of weight gain versus time for each formulation.

-

Compare the moisture absorption of the DPG-containing formulations to the positive and negative controls to assess its humectant efficacy.

-

Caption: Workflow for evaluating the humectant properties of dipropylene glycol.

Analytical Methodologies: Isomer Separation

The analysis and quantification of the individual isomers of dipropylene glycol are crucial for quality control and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for this purpose.[12][13]

Experimental Protocol: GC-MS Analysis of DPG Isomers

This protocol provides a general method for the separation and identification of dipropylene glycol isomers using GC-MS.[12][14][15]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable. An HP-5 column (30m x 0.25mm x 0.25 µm) has also been reported.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[12]

-

Injector Temperature: 250°C.[12]

-

Oven Temperature Program: An initial temperature of 70°C held for 10 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[12]

-

Split Ratio: 20:1.[12]

-

Mass Spectrometer:

Procedure:

-

Standard Preparation: Prepare individual standards of the three DPG isomers, if available, and a mixed standard in a suitable solvent (e.g., methanol or ethanol). Also, prepare a series of dilutions of the mixed standard for calibration.

-

Sample Preparation: Dilute the DPG sample in the chosen solvent. An internal standard can be added for quantitative analysis.

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC-MS system.

-

Data Analysis:

-

Identify the peaks corresponding to each isomer based on their retention times and mass spectra by comparing them to the individual standards.

-

For quantitative analysis, construct a calibration curve for each isomer using the peak areas of the standard solutions.

-

Calculate the concentration of each isomer in the sample.

-

Caption: Logical flow for the GC-MS analysis of dipropylene glycol isomers.

Conclusion

Dipropylene glycol and its isomers have a well-established history of safe and effective use across a multitude of industries. For researchers, scientists, and drug development professionals, DPG offers a unique combination of desirable properties: excellent solvency for a wide range of molecules, humectant capabilities, low volatility, and a favorable safety profile. The experimental protocols provided in this guide offer a starting point for the evaluation of DPG in various applications. As research and development continue to evolve, the versatility of dipropylene glycol will undoubtedly lead to its incorporation in new and innovative formulations.

References

- 1. Dipropylene Glycol's Key Benefits for Advanced Product Development [eureka.patsnap.com]

- 2. Dipropylene Glycol's Critical Role in Cosmetic Preservation [eureka.patsnap.com]

- 3. shell.com [shell.com]

- 4. Dipropylene Glycol in Industry: Harnessing Its Versatility [eureka.patsnap.com]

- 5. DIPROPYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Dipropylene glycol (25265-71-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipropylene Glycol in Skincare: Facilitating Deep Moisturization [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

- 13. dipropylene glycol - Chromatography Forum [chromforum.org]

- 14. glsciences.com [glsciences.com]

- 15. Dipropylene Glycol GC method - Chromatography Forum [chromforum.org]

Methodological & Application

Application Notes and Protocols for 2,2'-Oxydipropan-1-ol as a High-Temperature Reaction Solvent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2,2'-Oxydipropan-1-ol, a primary isomer of Dipropylene Glycol (DPG), as a high-temperature reaction solvent. Its properties make it a versatile and effective medium for various chemical syntheses, particularly those requiring elevated temperatures.

Introduction

2,2'-Oxydipropan-1-ol is a colorless, viscous, and nearly odorless liquid with a high boiling point and low toxicity.[1] It is a component of the isomeric mixture known as dipropylene glycol (DPG).[2] Its excellent solvency for a wide range of organic compounds and its miscibility with water and many organic solvents make it a valuable choice for a reaction medium.[3] These characteristics, combined with its thermal stability, render it suitable for high-temperature applications in organic synthesis, including the preparation of active pharmaceutical ingredients (APIs).[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of Dipropylene Glycol (of which 2,2'-Oxydipropan-1-ol is a major isomer) is presented in the table below. These properties are crucial for designing and conducting high-temperature reactions.

| Property | Value | References |

| Molecular Formula | C₆H₁₄O₃ | [5] |

| Molecular Weight | 134.17 g/mol | [5] |

| Boiling Point | approx. 232-234 °C | [5] |

| Melting Point | approx. -48 °C | [5] |

| Density | approx. 1.04 g/mL | [5] |

| Flash Point | > 100 °C | [5] |

| Solubility | Miscible with water and many organic solvents (e.g., ethanol, acetone, benzene) | [5] |

Applications in High-Temperature Synthesis

2,2'-Oxydipropan-1-ol is particularly advantageous for reactions that require sustained high temperatures to proceed at a reasonable rate. Its high boiling point allows for conducting reactions at temperatures well above 150 °C without the need for high-pressure apparatus.

Key Applications Include:

-

Esterification Reactions: Due to its high boiling point, it can be used as a solvent for the synthesis of esters from carboxylic acids and alcohols, where the removal of water is crucial to drive the equilibrium towards the product.

-

Condensation Reactions: It serves as an excellent medium for various condensation reactions that require high activation energies.

-

Synthesis of Heterocyclic Compounds: High temperatures are often necessary for the cyclization steps in the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, the synthesis of quinazolinones, a class of compounds with diverse biological activities, can be facilitated in high-boiling solvents like glycols.[6][7]

-

Polymer Synthesis: DPG itself is used as a monomer in the production of polyesters and polyurethanes, demonstrating its stability and reactivity at elevated temperatures.[2]

Experimental Protocols

While specific protocols for every reaction type are beyond the scope of this document, the following provides a generalized protocol for conducting a high-temperature reaction using 2,2'-Oxydipropan-1-ol as a solvent. This is followed by a hypothetical example for the synthesis of a quinazolinone derivative.

4.1. General Protocol for a High-Temperature Reaction

This protocol outlines the essential steps for setting up and performing a chemical reaction at elevated temperatures using 2,2'-Oxydipropan-1-ol.

Materials:

-

2,2'-Oxydipropan-1-ol (or high-purity Dipropylene Glycol)

-

Reactants and catalysts

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle with a temperature controller

-

Inert gas supply (e.g., Nitrogen or Argon) if reactants are air-sensitive

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup:

-

To a clean and dry round-bottom flask, add the starting materials and the catalyst.

-

Add a sufficient volume of 2,2'-Oxydipropan-1-ol to dissolve or suspend the reactants. The volume should be enough to ensure good stirring and heat transfer.

-

Place a magnetic stir bar in the flask.

-

Attach a reflux condenser to the flask. If the reaction is air-sensitive, flush the system with an inert gas and maintain a positive pressure throughout the reaction.

-

-

Heating and Reaction:

-

Place the flask in a heating mantle and begin stirring.

-

Gradually increase the temperature to the desired reaction temperature (typically between 150 °C and 220 °C).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product is insoluble in the reaction mixture upon cooling, it may be isolated by filtration.

-

If the product is soluble, pour the reaction mixture into a larger volume of a non-solvent (e.g., water or a hydrocarbon solvent) to precipitate the product.

-

Alternatively, perform an extraction. Since 2,2'-Oxydipropan-1-ol is miscible with water, an extraction with a water-immiscible organic solvent will transfer the product to the organic phase, leaving the solvent in the aqueous phase.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

-

4.2. Hypothetical Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol describes a plausible synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzaldehyde in 2,2'-Oxydipropan-1-ol, inspired by similar syntheses in other high-boiling solvents.

Reaction Scheme:

Procedure:

-

In a 100 mL round-bottom flask, combine 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

-

Add 2,2'-Oxydipropan-1-ol (20 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 180-190 °C with stirring for 4-6 hours.

-

Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 100 mL of cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenylquinazolin-4(3H)-one.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for a high-temperature synthesis using 2,2'-Oxydipropan-1-ol as a solvent.

Caption: General workflow for high-temperature synthesis.

5.2. Logical Relationship of Solvent Properties to Application

This diagram shows the logical connection between the key properties of 2,2'-Oxydipropan-1-ol and its suitability as a high-temperature reaction solvent.

Caption: Solvent properties and their advantages.

Safety and Handling

-

2,2'-Oxydipropan-1-ol (as DPG) has low acute toxicity.[2]

-

It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Although it has a high flash point, avoid open flames and other ignition sources when working at high temperatures.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 2. shell.com [shell.com]

- 3. DIPROPYLENE GLYCOL (DPG) - Ataman Kimya [atamanchemicals.com]

- 4. The Science Behind Dipropylene Glycol: How It Works [epchems.com]

- 5. Bio Greenware Ltd | DPG - Dipropylene Glycol [biogreenware.com]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of 2,2'-Oxydipropan-2-ol in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxydipropan-2-ol, commonly known as dipropylene glycol (DPG), is a versatile diol widely employed in polymer chemistry. As a mixture of three isomers, it serves as a crucial building block in the synthesis of a variety of polymers, including unsaturated polyester resins, polyurethanes, and as a reactive diluent in epoxy resin formulations. Its ether linkage imparts flexibility, while its hydroxyl groups provide reactive sites for polymerization. This document provides detailed application notes and experimental protocols for the use of dipropylene glycol in polymer synthesis.

Unsaturated Polyester Resins (UPRs)

Dipropylene glycol is a common diol used in the production of unsaturated polyester resins. It is known to enhance flexibility in the final cured product. These resins are widely used in composites, coatings, and adhesives.

Application Notes

The inclusion of dipropylene glycol in UPR formulations allows for the tailoring of mechanical properties. By adjusting the ratio of DPG to other glycols, such as propylene glycol or neopentyl glycol, properties like tensile strength, elongation at break, and hardness can be modified. The synthesis is typically a two-stage process involving polycondensation followed by dilution with a reactive monomer like styrene.

Experimental Protocol: Synthesis of an Unsaturated Polyester Resin

This protocol describes the synthesis of a general-purpose unsaturated polyester resin using dipropylene glycol.

Materials:

-

Maleic anhydride

-

Phthalic anhydride

-

Dipropylene glycol (DPG)

-

Propylene glycol (PG)

-

Hydroquinone (inhibitor)

-

Styrene (reactive diluent)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.

-

Heating mantle

-

Vacuum pump

Procedure:

-

Charging the Reactor: Charge the reactor with maleic anhydride, phthalic anhydride, dipropylene glycol, and propylene glycol in the desired molar ratios. A typical starting ratio might be 1:1:1.5:0.5 respectively.

-

Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow nitrogen sparge throughout the reaction to prevent oxidation and discoloration.

-

First Stage - Esterification:

-

Heat the mixture slowly to 150-160°C with continuous stirring. The esterification reaction will start, and water will begin to distill off.

-

Gradually increase the temperature to 180-200°C over 2-3 hours.

-

Hold the temperature at 200°C and monitor the reaction progress by measuring the acid value of the resin at regular intervals.

-

The reaction is considered complete when the acid value drops to a predetermined level, typically between 30-35 mg KOH/g.

-

-

Second Stage - Vacuum:

-

Apply a vacuum to the reactor to remove the remaining water and unreacted glycols.

-

Maintain the temperature at 200°C under vacuum until the acid value reaches the final target of 15-20 mg KOH/g.

-

-

Cooling and Dilution:

-

Cool the polyester resin to below 100°C.

-

Add hydroquinone (as an inhibitor) to prevent premature gelation.

-

Slowly add styrene monomer with vigorous stirring to achieve the desired viscosity. A common resin-to-styrene ratio is 70:30 by weight.

-

-

Storage: Store the final unsaturated polyester resin in a cool, dark place.

Quantitative Data: Typical Properties of a DPG-based UPR